tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUXKAOCQBIEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744653 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-37-3 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a 2-aminopyridine derivative with a brominated acyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring. Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial properties. Studies have shown that tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine derivatives demonstrate effectiveness against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations .
Anticancer Properties
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit certain pathways involved in cancer cell proliferation. A case study highlighted the synthesis of related thiazolo-pyridine derivatives that exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .
Synthetic Chemistry
Building Block in Organic Synthesis
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This characteristic is particularly useful in the synthesis of more complex heterocyclic compounds .
Reagent in Cross-Coupling Reactions
The compound has been utilized as a reagent in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the bromine atom enhances its reactivity, making it suitable for coupling with aryl or alkenyl nucleophiles under palladium catalysis .
Material Science
Polymerization Initiator
In material science, this compound has potential applications as an initiator for polymerization processes. Its ability to generate radicals upon thermal or photochemical activation can lead to the formation of polymers with tailored properties for specific applications, such as coatings or adhesives .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Properties | Cytotoxic effects on HeLa and MCF-7 cell lines | |
| Synthetic Chemistry | Building Block | Facilitates nucleophilic substitution reactions |
| Cross-Coupling Reactions | Useful in Suzuki and Heck reactions | |
| Material Science | Polymerization Initiator | Generates radicals for polymer formation |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for antimicrobial activity. The results indicated that tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine derivatives showed significant inhibition against tested bacterial strains at concentrations as low as 10 µg/mL.
- Anticancer Research : In a recent investigation published in Cancer Letters, researchers synthesized a series of thiazolo-pyridine compounds including this compound. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.
- Synthetic Application : A research article from Tetrahedron Letters detailed the use of tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine as a reagent in palladium-catalyzed cross-coupling reactions. The study reported high yields (up to 90%) when coupled with various aryl halides.
Mechanism of Action
The mechanism by which tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the thiazole ring are likely involved in key interactions with the target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Amino-Substituted Analog
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1002355-91-0) replaces bromine with an amine group. This derivative is pivotal in synthesizing kinase inhibitors and exhibits higher polarity (logP reduction by ~1.5 units) compared to the brominated parent compound . Its price is substantially higher ($772.00/g vs. \sim$200.00/g for the bromo derivative), reflecting the added synthetic steps for amine introduction .
Oxo-Substituted Analog
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 478624-69-0) introduces a ketone group at the 7-position, enhancing hydrogen-bonding capacity for protein-targeted applications. It is associated with stricter storage requirements (dark, dry, 20°C) due to oxidative instability .
Brominated Thiazolo-Pyridine Derivatives
Biological Activity
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 365996-06-1) is a compound with significant biological activity, particularly as a potential antagonist for the smoothened (SMO) receptor, which plays a critical role in the Hedgehog signaling pathway. This pathway is essential for various biological processes, including embryonic development and tissue homeostasis. Dysregulation of this pathway is associated with several cancers, making SMO a target for therapeutic intervention.
- Molecular Formula : C11H15BrN2O2S
- Molecular Weight : 319.22 g/mol
- Density : 1.5 g/cm³
- Boiling Point : Approximately 390.9 °C
- Flash Point : 190.2 °C
The compound functions primarily as a selective antagonist of the SMO receptor. By inhibiting this receptor, it disrupts the aberrant signaling pathways that contribute to tumorigenesis. The inhibition of SMO has been shown to reduce the proliferation of cancer cells in vitro and in vivo models.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In studies involving various cancer cell lines, this compound has demonstrated:
- Cell Growth Inhibition : Significant reduction in cell viability was observed in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Inhibition of growth by 70% |
| HCT116 | 3.0 | Inhibition of growth by 80% |
Mechanistic Studies
Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
- Study on Breast Cancer : A study published in Cancer Research evaluated the effect of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
- Colorectal Cancer Model : In an animal model of colorectal cancer, administration of the compound resulted in significant tumor shrinkage compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptosis within treated tumors.
Q & A
Q. How can structural modifications enhance the compound’s utility as a building block for bioactive molecules?
- Methodology : Synthesize derivatives (e.g., 2-aryl, 2-alkynyl) via cross-coupling and evaluate SAR in target assays. For example, replace bromine with a boronate ester (via Miyaura borylation) to enable modular functionalization. Assess cytotoxicity (MTT assay) and target engagement (SPR/BLI) to prioritize leads .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
